molecular formula C24H24N2O4S B2561147 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-59-9

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2561147
CAS No.: 898429-59-9
M. Wt: 436.53
InChI Key: CLMDJQTVUAEGOV-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a tosyl-protected tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tosylation: The tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the nitrogen atom.

    Coupling with 4-methoxybenzoyl chloride: The tosyl-protected tetrahydroquinoline is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: 4-hydroxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

    Reduction: 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure but with a benzyl group instead of a tosyl group.

    4-methoxy-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure but with a phenyl group instead of a tosyl group.

Uniqueness

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the presence of the tosyl group, which can provide specific steric and electronic effects. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-5-13-22(14-6-17)31(28,29)26-15-3-4-18-7-10-20(16-23(18)26)25-24(27)19-8-11-21(30-2)12-9-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDJQTVUAEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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